2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one
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Overview
Description
2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Piperazine Moiety: The piperazine group can be attached through a reductive amination reaction, where the piperazine reacts with an aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules, which could be explored in biochemical assays.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features are reminiscent of known pharmacophores, suggesting it could be optimized for activity against specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and piperazine groups may play crucial roles in binding to the target, while the pyrimidine core could be involved in the overall molecular recognition process.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one
- 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-thione
- 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydropyrimidinone
- Substituents :
- A (3,5-dimethylphenyl) group attached via a sulfanyl (-S-) linkage.
- A (4-methylpiperazin-1-yl) group contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class may exert their effects through:
- Calcium Channel Modulation : Dihydropyrimidinones are known to influence calcium channels, potentially affecting cardiovascular function and neuronal signaling.
- Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmission.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance:
- In vitro studies on human colon cancer cell lines (HCT116) showed that certain derivatives possess cytotoxic effects, leading to reduced cell viability and induced apoptosis .
Antimicrobial Activity
Research has indicated that related compounds possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced activity against various bacterial strains. For example:
- A study reported that similar compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The piperazine moiety is linked to neuropharmacological activities:
- Compounds featuring piperazine have been studied for their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors .
Study 1: Anticancer Efficacy
In a controlled study involving the administration of the compound to HCT116 cells, researchers observed:
- IC50 Values : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.
Study 2: Antimicrobial Screening
A screening assay evaluated the antimicrobial efficacy against multiple pathogens:
- Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-14-8-15(2)10-16(9-14)13-25-19-20-11-17(18(24)21-19)12-23-6-4-22(3)5-7-23/h8-11H,4-7,12-13H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVRBSWTVQDZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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